molecular formula C31H43N3O8 B1234939 17-Aag

17-Aag

Cat. No. B1234939
M. Wt: 585.7 g/mol
InChI Key: AYUNIORJHRXIBJ-RHCSXIAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid [6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-21-(prop-2-enylamino)-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester is a lactam and an azamacrocycle.

Scientific Research Applications

Cancer Treatment Research

17-AAG, a heat shock protein 90 (Hsp90) inhibitor, has been extensively studied for its potential in cancer therapy. Its role in various cancer types is highlighted in the following studies:

  • Prostate Cancer : 17-AAG showed antiproliferative activity in mouse xenograft models, including prostate cancer models. However, a Phase II trial indicated no significant activity regarding PSA response in metastatic, hormone-refractory prostate cancer patients, suggesting limited efficacy in this context (Heath et al., 2008).

  • Leukemia : Research on leukemia cells revealed that 17-AAG could enhance the antileukemia activity of arsenic trioxide but had antagonistic activity when combined with ara-C. This suggests a potential for effective combination therapy in leukemia treatment (Pelicano et al., 2006).

  • Breast Cancer : Studies on breast cancer cells demonstrated that 17-AAG induced morphological and functional differentiation, leading to apoptosis. This suggests a potential role in breast cancer treatment, especially in inducing tumor cell differentiation and death (Münster et al., 2001).

  • Neurodegenerative Disorders : 17-AAG showed promise in neurodegenerative disorders like Spinal and Bulbar Muscular Atrophy (SBMA). It significantly ameliorated polyQ-mediated motor neuron degeneration in a mouse model, suggesting a new avenue for treatment in neurodegenerative diseases (Waza et al., 2006).

  • Ovarian Cancer : The combination of 17-AAG and carboplatin in human ovarian cancer models showed additive growth inhibitory effects, forming a basis for potential clinical trials (Banerji et al., 2008).

  • Glioma Cells : 17-AAG sensitized malignant glioma cells to death-receptor mediated apoptosis, particularly when combined with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). This suggests a strategy for treating gliomas (Siegelin et al., 2009).

Drug Delivery and Formulation

Advancements in drug delivery systems for 17-AAG have been a significant area of research:

  • Micellar Nanocarriers : The development of micellar nanocarriers for 17-AAG aimed to improve its solubility and reduce its hepatotoxicity. These nanocarriers showed promise in delivering 17-AAG at clinically relevant doses, indicating a potential advancement in drug formulation (Chandran et al., 2010).

  • Solid Lipid Nanoparticles : Solid lipid nanoparticles (SLN) were developed for 17-AAG delivery, particularly in treating leishmaniasis. These nanoparticles showed efficient macrophage uptake, which is crucial for eliminating intracellular Leishmania, demonstrating the potential for 17-AAG in leishmaniasis chemotherapy (Pires et al., 2020).

properties

Product Name

17-Aag

Molecular Formula

C31H43N3O8

Molecular Weight

585.7 g/mol

IUPAC Name

[(4E,6Z,10E)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

InChI

InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10+,20-15+

InChI Key

AYUNIORJHRXIBJ-RHCSXIAESA-N

Isomeric SMILES

CC1CC(C(C(/C=C(/C(C(/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)/C)OC)OC(=O)N)\C)C)O)OC

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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